Product packaging for 6-Bromo-5-methoxyquinoline(Cat. No.:CAS No. 36022-95-4)

6-Bromo-5-methoxyquinoline

Cat. No.: B3014496
CAS No.: 36022-95-4
M. Wt: 238.084
InChI Key: QIBAQGIUVQWRKA-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxyquinoline (CAS 36022-95-4) is a brominated and methoxylated quinoline derivative of significant interest in medicinal chemistry and anticancer drug discovery. With a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol, this compound serves as a key synthetic intermediate and a functional core scaffold for developing novel bioactive molecules . Quinolines substituted with bromine and methoxy groups, similar to this compound, are recognized as important pharmacophores and have demonstrated promising antiproliferative activities against various cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) . The structural motif of the bromoquinoline is frequently explored as a precursor for further functionalization, enabling the creation of a diverse library of derivatives for biological evaluation . Research into 5-methoxyquinoline derivatives has identified this structural class as a new type of EZH2 inhibitor . Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is overexpressed in many cancers, such as lymphoma, colon, prostate, breast, and lung cancer, making it a promising therapeutic target . Derivatives based on the 5-methoxyquinoline structure have shown activity in enzymatic assays and demonstrated anti-viability effects in tumor cell lines, establishing this scaffold as a valuable starting point for the development of novel epigenetic therapies . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B3014496 6-Bromo-5-methoxyquinoline CAS No. 36022-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBAQGIUVQWRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 5 Methoxyquinoline and Its Analogues

Direct Synthetic Routes to 6-Bromo-5-methoxyquinoline

Direct synthesis involves the introduction of the bromo and methoxy (B1213986) groups onto an existing quinoline (B57606) or substituted quinoline molecule. The order of introduction and the reaction conditions are critical for achieving the desired regiochemistry.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a primary method for the introduction of a bromine atom onto the quinoline ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. For the synthesis of this compound, the direct bromination of 5-methoxyquinoline (B23529) is a potential route. The electron-donating methoxy group at the C-5 position is expected to activate the benzene (B151609) portion of the quinoline ring and direct incoming electrophiles to the ortho and para positions. Specifically, the methoxy group at C-5 directs electrophilic substitution to the C-6 and C-8 positions.

While direct bromination of 5-methoxyquinoline would be the most straightforward approach, controlling the regioselectivity to favor substitution at the C-6 position over the C-8 position can be challenging. Studies on the bromination of analogous 8-substituted quinolines, such as 8-methoxyquinoline (B1362559), have shown that bromination often occurs preferentially at the C-5 and C-7 positions. acgpubs.orgvulcanchem.com For instance, the bromination of 8-methoxyquinoline has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product under specific conditions. vulcanchem.com This suggests that the electronic and steric environment of the quinoline ring heavily influences the site of bromination.

To achieve the desired this compound, careful optimization of the brominating agent and reaction conditions would be necessary. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent, such as acetic acid or chloroform (B151607), and the reaction temperature can also influence the regiochemical outcome.

Table 1: Examples of Electrophilic Bromination on Methoxyquinoline Derivatives

Starting MaterialBrominating AgentSolventConditionsMajor Product(s)Yield (%)Reference
8-MethoxyquinolineBr₂CH₂Cl₂Room Temperature, 2 days5-Bromo-8-methoxyquinoline92% vulcanchem.com
6-Methoxyquinoline (B18371)Br₂Acetic AcidNot specified5-Bromo-6-methoxyquinoline (B2548492)52% (patent) gelisim.edu.tr
6-MethoxyquinolineBr₂CHCl₃ or CH₂Cl₂Room Temperature5-Bromo-6-methoxyquinoline88% gelisim.edu.tr
7-Methoxyquinoline-5,8-dioneBr₂Acetic Acid0–5°C6-Bromo-7-methoxyquinoline-5,8-dione (B15064914)65-72%
7-Methoxyquinoline-5,8-dioneNBSDMF0–5°C6-Bromo-7-methoxyquinoline-5,8-dione68-75%

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) provides a viable route for introducing the methoxy group onto a pre-brominated quinoline ring. This strategy is particularly effective when the bromine atom is activated by electron-withdrawing groups or positioned at a reactive site. In the context of this compound, a potential precursor would be a dibromoquinoline, such as 5,6-dibromoquinoline (B91812).

The reaction would involve the displacement of one of the bromine atoms by a methoxide (B1231860) nucleophile, typically from sodium methoxide (NaOMe). The regioselectivity of this substitution depends on the relative reactivity of the bromine atoms at the C-5 and C-6 positions. Copper catalysis, often with copper(I) iodide (CuI), is frequently employed to facilitate the methoxylation of aryl halides. gelisim.edu.trtubitak.gov.tr

A relevant example is the synthesis of 7-bromo-5-methoxyquinoline (B1376925) from 5,7-dibromoquinoline (B1595614). google.com In this process, 5,7-dibromoquinoline is treated with sodium methoxide in a mixture of methanol (B129727) and DMF at 60°C, yielding a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline. google.com This demonstrates the feasibility of selective methoxide substitution on a dibromoquinoline scaffold, although separation of the resulting regioisomers is required. google.com A similar approach starting from 5,6-dibromoquinoline could potentially yield the desired this compound.

Precursor Compounds and Intermediate Syntheses for Bromo-methoxyquinolines

This approach involves constructing the quinoline ring from acyclic precursors that already contain the desired substitution pattern or can be easily functionalized.

Quinoline Ring Formation via Condensation Reactions (e.g., Skraup Condensation)

The Skraup synthesis is a classic and versatile method for constructing the quinoline ring. numberanalytics.comuop.edu.pkiipseries.org It involves the reaction of an aniline (B41778) derivative with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. numberanalytics.comuop.edu.pk The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. numberanalytics.comuop.edu.pk

To synthesize a precursor for this compound, one could start with an appropriately substituted aniline. For instance, the Skraup reaction of 3-bromo-5-methoxyaniline (B176949) with glycerol is reported to produce a mixture of 7-bromo-5-methoxyquinoline and 5-bromo-7-methoxyquinoline. google.com This highlights a common challenge with meta-substituted anilines in the Skraup synthesis, where two possible cyclization pathways can lead to a mixture of regioisomers. metu.edu.tr

A more regioselective approach would be to start with an aniline that leads to a single quinoline product. For example, the Skraup-type cyclization of 4-methoxyanilines with 2,2,3-tribromopropanal (B104087) has been used to synthesize 3-bromo-6-methoxyquinolines.

Table 2: Skraup Synthesis of Substituted Quinolines

Aniline DerivativeReagentsConditionsProduct(s)Yield (%)Reference
AnilineGlycerol, H₂SO₄, NitrobenzeneNot specifiedQuinolineNot specified uop.edu.pk
3-Bromo-5-methoxyanilineGlycerol, H₂SO₄, Nitrobenzene150°C, 3 hours7-Bromo-5-methoxyquinoline & 5-Bromo-7-methoxyquinoxaline27% (total) vulcanchem.comgoogle.com
3,5-Dibromoaniline (B181674)Glycerol, 70% H₂SO₄, Sodium m-nitrobenzenesulfonate135°C, 3 hours5,7-DibromoquinolineNot specified google.com
4-Methoxyanilines2,2,3-TribromopropanalNot specified3-Bromo-6-methoxyquinolinesNot specified

Strategies for Regioselective Bromination

The regioselective bromination of quinoline and its derivatives is a cornerstone for the synthesis of specifically substituted compounds. The position of bromination is highly dependent on the reaction conditions and the electronic nature of the existing substituents.

For quinolines with electron-donating groups like a methoxy group on the benzene ring, electrophilic bromination is directed to activated positions. As previously mentioned, the bromination of 8-methoxyquinoline regioselectively yields 5-bromo-8-methoxyquinoline. vulcanchem.com Similarly, the bromination of 6-methoxyquinoline leads to the formation of 5-bromo-6-methoxyquinoline in high yield. gelisim.edu.tr These examples underscore the directing effect of the methoxy group in electrophilic substitution reactions on the quinoline core.

In cases where direct bromination lacks selectivity, a multi-step strategy involving the use of a blocking group or starting with a pre-functionalized precursor, such as a tetrahydroquinoline derivative, can be employed. The bromination of substituted 1,2,3,4-tetrahydroquinolines followed by aromatization is an effective method for producing polyfunctional quinolines.

Methodologies for Methoxy Group Introduction

The introduction of a methoxy group onto a quinoline ring can be achieved through several methods, with nucleophilic aromatic substitution being one of the most common, especially on haloquinolines. vulcanchem.com Copper-catalyzed methoxylation of bromoquinolines using sodium methoxide is a well-established procedure. gelisim.edu.trtubitak.gov.tr For example, 6,8-dibromoquinoline (B11842131) can be converted to 6,8-dimethoxyquinoline (B1356820) via nucleophilic substitution with methoxide.

This copper-assisted nucleophilic substitution has been shown to be effective for introducing methoxy groups onto the quinoline ring system, often with good yields. gelisim.edu.tr For instance, a dibromo derivative was treated with sodium methoxide in DMF in the presence of copper iodide to afford the corresponding dimethoxyquinoline in 78% yield. gelisim.edu.tr Other methods for introducing methoxy groups include the methylation of a corresponding hydroxyquinoline precursor using a methylating agent like methyl iodide in the presence of a base.

Advanced Synthetic Approaches for Bromo-methoxyquinolines and Derivatives

Modern organic synthesis offers several powerful techniques for the preparation of bromo-methoxyquinolines. These methods provide greater control over the reaction outcomes and often proceed under milder conditions than traditional approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. preprints.org The Suzuki-Miyaura coupling, in particular, has been widely employed for the synthesis of aryl-substituted quinolines from their halogenated precursors. researchgate.netderpharmachemica.com This reaction typically involves the coupling of a bromoquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. derpharmachemica.com

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl groups onto the quinoline scaffold. preprints.org For instance, the coupling of bromo-methoxyquinolines with various substituted phenylboronic acids has been reported to produce the corresponding aryl-methoxyquinolines in high yields. researchgate.net The choice of palladium catalyst, ligands, base, and solvent is critical for the success of the reaction and can be optimized to achieve the desired outcome. scienceopen.comacs.org For example, dichlorobis(triphenylphosphine)palladium(II) is a commonly used catalyst for this transformation. researchgate.net The reaction conditions can be tailored to be compatible with various functional groups, making it a valuable tool for the synthesis of complex quinoline derivatives. preprints.org

ReactantsCatalystProductYield (%)Reference
6-bromo-1,2,3,4-tetrahydroquinoline and substituted phenylboronic acidsDichlorobis(triphenylphosphine)palladium(II)6-aryl-1,2,3,4-tetrahydroquinolines68-82 researchgate.net
5-bromo-8-methoxyquinoline and substituted phenylboronic acidsDichlorobis(triphenylphosphine)palladium(II)5-aryl-8-methoxyquinolines68-82 researchgate.net
2-Bromo-8-methoxyquinoline (B1283758) and 2-pyridinylstannanesPd(PPh₃)₄2-(2-pyridinyl)-8-methoxyquinolineNot specified

Metal-Halogen Exchange Reactions (e.g., using n-BuLi)

Metal-halogen exchange is a powerful method for the synthesis of organometallic reagents, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. ias.ac.in This reaction is particularly useful for the functionalization of aromatic and heteroaromatic compounds, including quinolines. researchgate.net The most commonly used reagent for this transformation is n-butyllithium (n-BuLi), which readily exchanges with bromine or iodine atoms. tandfonline.comethz.ch

In the context of bromo-methoxyquinoline synthesis, metal-halogen exchange can be used to generate a lithiated quinoline intermediate, which can then be quenched with an electrophile to introduce a new substituent. For example, treatment of a bromo-methoxyquinoline with n-BuLi at low temperatures (e.g., -78°C) generates the corresponding lithio-quinoline. google.comgoogle.com This intermediate can then be reacted with a variety of electrophiles, such as carbon dioxide, to introduce a carboxylic acid group. jst.go.jp The regioselectivity of the metal-halogen exchange is often high, with the exchange occurring specifically at the position of the bromine atom. researchgate.net This method provides a versatile route to a wide range of substituted quinoline derivatives that may be difficult to access through other synthetic strategies. nih.gov

SubstrateReagentIntermediateSubsequent ReactionProductReference
6-Bromo-4-(3-chlorophenyl)-2-methoxy-quinolinen-Butyllithium6-Lithio-4-(3-chlorophenyl)-2-methoxy-quinolineReaction with an electrophileDiastereoselective synthesis product google.comgoogle.com
8-bromo-2,4-dichloro-5-methoxyquinolinen-BuLi2,4-dichloro-5-methoxyquinolin-8-yl-lithiumQuenched with CH₃OH2,4-dichloro-5-methoxyquinoline nih.gov
Bromoquinolinesn-BuLiLithiated quinolineQuenched with triisopropylborateQuinoline boronic acids/esters researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. oatext.commdpi.com This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including quinolines. researchgate.netrsc.org

In the synthesis of bromo-methoxyquinolines and their derivatives, microwave irradiation can be used to drive reactions such as the Friedländer annulation, which is a classic method for quinoline synthesis. researchgate.net For example, the reaction of an appropriately substituted o-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group can be efficiently promoted by microwave heating. This approach has been used to prepare a series of substituted quinolines in good yields with reaction times as short as 1.5 to 12 minutes. researchgate.net Furthermore, microwave-assisted protocols have been developed for substitution reactions on the quinoline ring. For instance, the synthesis of 6-bromo-2-(1H)-quinolinone has been achieved in 91% yield by reacting 8-bromoquinoline (B100496) with ethyl chloroacetate (B1199739) under microwave irradiation for 30 minutes. google.com The use of microwave assistance in these syntheses represents a green and efficient alternative to traditional methods. oatext.com

ReactantsConditionsProductYield (%)TimeReference
Substituted aromatic aldehydes and cyanoacetamideAmmonium (B1175870) acetate, microwave irradiation (160-320 W)α,β-unsaturated compoundsNot specified30-60 sec oatext.com
8-bromoquinoline, ethyl chloroacetate, waterMicrowave irradiation (300 W) in ethyl acetate6-bromo-2-(1H)-quinolinone9130 min google.com
6-methoxyquinoline, ethyl chloroacetate, waterMicrowave irradiation (300 W) in ethyl acetate6-methoxy-2-(1H)-quinolinone9330 min google.com

Optimization and Scale-Up Considerations in Bromo-methoxyquinoline Synthesis

The transition from laboratory-scale synthesis to industrial production of bromo-methoxyquinolines requires careful optimization of reaction conditions and consideration of process scalability. mit.edu Key factors that need to be addressed include maximizing yield and purity, ensuring process safety, and minimizing cost and environmental impact.

One approach to optimize reaction conditions is through factorial design experiments. This statistical method allows for the systematic investigation of multiple variables (e.g., temperature, reagent molar ratio, reaction time) to identify the most critical parameters affecting the reaction outcome. For instance, a 2³ factorial design could be employed to study the effects of three variables at two levels each. Response Surface Methodology (RSM) can then be used to further refine the optimal conditions.

When scaling up the synthesis, the choice of reagents and reaction conditions becomes even more critical. For example, while N-bromosuccinimide (NBS) may be preferred for its regioselectivity in small-scale bromination reactions, direct bromination with molecular bromine (Br₂) might be more cost-effective for large-scale production, despite potentially lower yields and purity. The purification method also needs to be scalable. While column chromatography is common in the lab, techniques like centrifugal partition chromatography (CPC) may be more suitable for purifying multi-gram quantities. Furthermore, the adoption of continuous flow synthesis can offer advantages over traditional batch processes, particularly for managing exothermic reactions and improving safety and consistency. acs.org

ParameterLaboratory-Scale ConsiderationScale-Up Consideration
Brominating Agent N-Bromosuccinimide (NBS) for high regioselectivity. Molecular Bromine (Br₂) for cost-effectiveness.
Purification Column chromatography. Centrifugal partition chromatography (CPC), recrystallization.
Process Type Batch reaction.Continuous flow reaction for better control and safety. acs.org
Optimization Trial and error.Factorial design and Response Surface Methodology (RSM).

Reactivity and Reaction Mechanisms of Bromo Methoxyquinolines

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.org In quinoline, the reactivity of the benzene (B151609) and pyridine (B92270) rings towards electrophiles differs significantly. The pyridine ring is generally deactivated due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic attack typically occurs on the benzene ring, at positions C-5, C-6, C-7, and C-8. orientjchem.org

For 6-Bromo-5-methoxyquinoline, the directing effects of the existing substituents are paramount. The methoxy (B1213986) group (-OCH₃) at C-5 is a powerful activating group and is ortho-, para-directing. The bromine atom at C-6 is a deactivating group but is also ortho-, para-directing. wikipedia.org In this specific arrangement, the strong activating effect of the methoxy group at C-5 predominantly directs incoming electrophiles to its ortho and para positions. The para position (C-7) and the ortho position (C-6) are already substituted. Therefore, further electrophilic substitution is directed primarily to the C-8 position, which is para to the methoxy group.

A study on the bromination of 6-methoxyquinoline (B18371) (the parent compound without the C-6 bromine) using molecular bromine in solvents like chloroform (B151607) or dichloromethane (B109758) resulted in the selective formation of 5-bromo-6-methoxyquinoline (B2548492) in high yield (88%). gelisim.edu.tr This highlights the strong directing effect of the methoxy group to the C-5 position. gelisim.edu.tr When this compound is the substrate, the positions are already occupied, and the combined electronic effects would steer an incoming electrophile, such as a nitronium ion (NO₂⁺) in nitration reactions, towards the most activated available position, C-8.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. byjus.comlibretexts.org This pathway allows for the displacement of a leaving group, typically a halide, by a nucleophile. pressbooks.pub

Bromine Displacement Reactions

The bromine atom at the C-6 position of this compound can be displaced by various nucleophiles. The feasibility of this SNAr reaction is enhanced by the electron-withdrawing character of the quinoline ring system itself. Although the methoxy group at C-5 is electron-donating, which can slightly temper reactivity compared to analogues with electron-withdrawing groups, displacement reactions are still synthetically valuable.

In related bromo-methoxyquinoline systems, the bromine atom is readily substituted. For instance, in 3-Benzyl-6-bromo-2-methoxyquinoline, the bromine at C-6 can be replaced by other functional groups using nucleophiles like sodium methoxide (B1231860). evitachem.com Similarly, 7-Bromo-6-methoxyquinoline undergoes substitution reactions where the bromine atom is replaced by other nucleophiles. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion. pressbooks.pub

Common nucleophiles used in such displacement reactions on bromoquinolines include amines, thiols, and alkoxides. smolecule.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, also represent a powerful method for the formal substitution of the bromine atom, allowing for the formation of carbon-carbon bonds with aryl or vinyl boronic acids.

Methoxy Group Modifications and Interconversions

The methoxy group at C-5 is generally stable but can be modified under specific conditions. The most common transformation is O-demethylation to yield the corresponding phenol (B47542) (6-bromo-quinolin-5-ol). This reaction is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

While direct studies on this compound are limited, the O-demethylation of related methoxyquinoline derivatives is a known functional group interconversion. vulcanchem.com For example, prolonged exposure of some methoxyquinolines to moisture or heat can lead to hydrolysis of the methoxy group to a hydroxyl group. This transformation is significant as it opens up new avenues for functionalization, such as etherification or esterification of the newly formed hydroxyl group.

Oxidation and Reduction Pathways of Quinoline Derivatives

The quinoline ring system can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. This is typically accomplished using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the ring, making the pyridine part more susceptible to both nucleophilic and certain electrophilic attacks. For instance, oxidation of a related compound, 7-bromo-6-methoxyquinoline, can yield the corresponding N-oxide derivative.

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) can reduce the pyridine ring selectively to give a 1,2,3,4-tetrahydroquinoline (B108954). In the case of this compound, this would yield 6-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline. The benzene ring is more resistant to reduction and requires more forcing conditions. Reduction can also be used to remove the bromine atom via hydrodehalogenation, often achieved with a palladium catalyst and a hydrogen source like hydrogen gas or ammonium (B1175870) formate.

Functional Group Interconversions on the Bromo-methoxyquinoline Scaffold

Functional group interconversion (FGI) is a critical strategy in organic synthesis that allows for the conversion of one functional group into another. ub.eduacs.org For the this compound scaffold, both the bromine and methoxy substituents serve as handles for a wide range of transformations beyond simple displacement or modification.

The bromine atom is particularly versatile. It is a key precursor for organometallic reagents, which can be formed via metal-halogen exchange (e.g., with n-butyllithium) to generate a lithiated quinoline species. This lithiated intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new carbon-based functional groups. Furthermore, the bromine atom is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes. smolecule.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

These reactions provide powerful tools to elaborate the this compound core into more complex structures. For example, studies on 6,8-dibromoquinoline (B11842131) have shown its conversion to phenyl, cyano, methoxy, and hydroxy derivatives through coupling and substitution reactions. researchgate.net These strategies are directly applicable to the this compound scaffold for creating diverse analogues.

The following table summarizes some key reaction types for the functionalization of the bromo-methoxyquinoline scaffold.

Reaction TypeReagent/Catalyst ExamplesFunctional Group Transformation
Bromine Displacement (SNAr) Amines, Thiols, AlkoxidesC-Br → C-Nucleophile
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseC-Br → C-Aryl
Methoxy Demethylation BBr₃, HBrC-OCH₃ → C-OH
N-Oxidation m-CPBA, H₂O₂Quinoline-N → Quinoline-N-Oxide
Catalytic Hydrogenation H₂, Pd/CPyridine Ring → Tetrahydro-Pyridine Ring

Derivatization and Structural Diversity of Bromo Methoxyquinolines

Synthesis of Novel Bromo-methoxyquinoline Derivatives

The strategic functionalization of bromo-methoxyquinolines opens pathways to a diverse range of derivatives. Synthetic routes often exploit the existing substituents to direct further reactions, leading to novel compounds with tailored structures.

The synthesis of di-substituted quinolines often begins with a pre-functionalized quinoline (B57606) or aniline (B41778) precursor. For instance, 6,8-dibromoquinoline (B11842131) can serve as a key intermediate. The treatment of 6,8-dibromoquinoline with sodium methoxide (B1231860) (NaOCH₃) in the presence of a copper(I) iodide (CuI) catalyst yields 6,8-dimethoxyquinoline (B1356820) as the sole product with high efficiency (84% yield). tubitak.gov.trresearchgate.net This copper-promoted substitution provides a more efficient route compared to other methods like sequential alkylation/gold-catalyzed annulation reactions. tubitak.gov.tr

The synthesis of 5,7-dibromo-8-methoxyquinoline (B102607) can be achieved starting from 5,7-dibromoquinolin-8-ol. The reaction involves treatment with sodium hydroxide (B78521) (NaOH) and subsequent dropwise addition of dimethyl sulfate (B86663) (Me₂SO₄) at low temperatures (263 K), followed by heating. iucr.orgiucr.org Purification via column chromatography yields the desired product. iucr.orgiucr.org An alternative approach to access bromo-methoxyquinolines is through the Skraup condensation reaction. For example, 3,5-dibromoaniline (B181674) can be reacted with glycerol (B35011) to produce 5,7-dibromoquinoline (B1595614). google.com This intermediate can then be reacted with sodium methoxide to yield a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline (B1376925), which are then separated by column chromatography. google.com

Bromination of methoxy-substituted quinolines is a common strategy. Direct bromination of 6-methoxyquinoline (B18371) and 6,8-dimethoxyquinoline with molecular bromine selectively produces 5-bromo derivatives in high yields. gelisim.edu.tr Similarly, the bromination of 1,2,3,4-tetrahydroquinoline (B108954) derivatives offers a regioselective route. For example, reacting 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) with specific equivalents of molecular bromine can selectively yield 3,6-dibromo-8-methoxyquinoline (B13331666) or 3,5,6-tribromo-8-methoxyquinoline. gelisim.edu.tr

Starting MaterialReagentsProduct(s)YieldReference
6,8-DibromoquinolineNaOCH₃, CuI6,8-Dimethoxyquinoline84% tubitak.gov.trresearchgate.net
5,7-Dibromoquinolin-8-olNaOH, Me₂SO₄5,7-Dibromo-8-methoxyquinoline95% iucr.orgiucr.org
3,5-Dibromoaniline1. Glycerol; 2. NaOCH₃5-Bromo-7-methoxyquinoline & 7-Bromo-5-methoxyquinoline75% (total) google.com
6-MethoxyquinolineBr₂ in Acetic Acid5-Bromo-6-methoxyquinoline (B2548492)88% gelisim.edu.tr
6,8-DimethoxyquinolineBr₂5-Bromo-6,8-dimethoxyquinoline83% gelisim.edu.tr
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline3 equiv. Br₂3,6-Dibromo-8-methoxyquinoline- gelisim.edu.tr

Quinoline-5,8-diones are an important class of derivatives accessible from bromo-methoxyquinolines. The synthesis of 6-bromo-7-methoxyquinoline-5,8-dione (B15064914) can be achieved through direct electrophilic bromination of 7-methoxyquinoline-5,8-dione. Using N-Bromosuccinimide (NBS) in dimethylformamide (DMF) can achieve yields between 68-75%. The electron-withdrawing nature of the quinone core deactivates the ring and directs the bromination to the 6-position. These quinoline-dione structures are redox-active scaffolds. vulcanchem.com For example, 7-bromo-6-methoxyquinoline-5,8-dione (B12878820) can undergo a one-pot photochemical reaction with 1,1-diarylethylenes to regioselectively synthesize substituted naphtho[l,2-g]quinoline-7,12-diones. oup.com

Starting from 6-methoxyquinoline, it is possible to prepare 6-methoxy-2-chloroquinoline-5,8-dione, which can then undergo palladium-catalyzed reactions with boronic acids to create novel quinoline quinones. nih.gov

PrecursorReactionProductKey FeaturesReference
7-Methoxyquinoline-5,8-dioneElectrophilic bromination (NBS, DMF)6-Bromo-7-methoxyquinoline-5,8-dioneThe quinone moiety directs bromination to the 6-position.
7-Bromo-6-methoxyquinoline-5,8-dionePhotochemical reaction with 1,1-diarylethylenesSubstituted naphtho[l,2-g]quinoline-7,12-dionesForms a new aza-analogue of benz[a]anthracene-7,12-diones. oup.com
6-MethoxyquinolineMulti-step synthesis6-Methoxy-2-chloroquinoline-5,8-dioneIntermediate for further Suzuki couplings. nih.gov

Bromo-methoxyquinolines are excellent starting points for creating polyfunctionalized systems due to the differential reactivity of the substituents. The bromine atom is particularly useful for introducing further diversity through metal-halogen exchange or cross-coupling reactions. mdpi.com

One powerful method involves magnesiation using reagents like i-PrMgCl·LiCl, which allows for chemo- and regioselective functionalization. acs.org For example, a 2-bromo-4-methoxy-3-(phenylsulfonyl)quinoline can undergo a Br/Mg exchange, and subsequent quenching with an electrophile like benzyl (B1604629) bromide installs a new group. acs.org This process can be repeated to build highly functionalized quinoline systems. acs.org

Nitration is another strategy to activate the quinoline ring for further substitutions. researchgate.netsemanticscholar.org For instance, 6-bromoquinoline (B19933) can be converted to its N-oxide, which is then nitrated to yield 6-bromo-5-nitroquinoline (B1267105). researchgate.net The introduction of the electron-withdrawing nitro group adjacent to the bromine atom facilitates nucleophilic aromatic substitution (SₙAr) of the bromine. semanticscholar.org Reacting 6-bromo-5-nitroquinoline with nucleophiles like morpholine (B109124) or piperazine (B1678402) under microwave-assisted conditions results in high yields of the corresponding 6-substituted-5-nitroquinolines. semanticscholar.org This highlights how sequential functionalization can lead to complex structures that would be difficult to synthesize directly. gelisim.edu.trresearchgate.net

The bromine atom on the quinoline ring can also be readily substituted with other nucleophiles, such as amines or thiols, or participate in cross-coupling reactions like the Suzuki or Heck reactions to form carbon-carbon bonds. smolecule.com

Impact of Substituent Position on Chemical Reactivity

The position of the bromo and methoxy (B1213986) substituents on the quinoline ring has a profound impact on the molecule's chemical reactivity. These effects are a combination of electronic (inductive and resonance) and steric factors.

The methoxy group is generally an activating group and an ortho-, para- director in electrophilic aromatic substitution. libretexts.org Its oxygen atom can donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation formed during the reaction. libretexts.org For example, in 8-methoxyquinoline (B1362559), the methoxy group directs bromination preferentially to the 5-position. acgpubs.org Similarly, the methoxy group at C5 increases the electron density in the ring, which can enhance the reactivity towards nucleophilic substitution at the C2 and C4 positions.

The relative positions of substituents are critical. For instance, the introduction of an additional methoxy group at a meta-position can enable a nucleophilic aromatic substitution (SₙAr) reaction even at the para-position relative to an ester activating group. rsc.org The reactivity of bromoquinolines can be significantly enhanced by introducing a strongly electron-withdrawing group, such as a nitro group, onto the ring. semanticscholar.org In 6-bromo-5-nitroquinoline, the nitro group at the 5-position strongly activates the adjacent bromine at the C-6 position for nucleophilic substitution. semanticscholar.org

Studies comparing positional isomers reveal distinct properties. For example, the position of a bromine atom can influence binding affinity to biological targets, while the placement of a methoxy group can affect solubility. The inhibitory activity of substituted quinolines against certain enzymes is highly dependent on the type and position of substituents. For instance, it has been observed that a methoxy group at the C-8 position is crucial for activity against the AChE enzyme, and its conversion to a hydroxyl group can significantly alter inhibitory properties against other enzymes like carbonic anhydrases. researchgate.net

Compound/FeatureSubstituent Position(s)Effect on ReactivityReference
Methoxy GroupGeneralActivating, ortho-, para-director via resonance. libretexts.org
8-MethoxyquinolineMethoxy at C8Directs electrophilic bromination to C5. acgpubs.org
5-Methoxyquinoline (B23529)Methoxy at C5Increases electron density, enhancing nucleophilic substitution at C2/C4.
Bromo GroupGeneralDeactivating via induction, but ortho-, para-directing via resonance. libretexts.org
6-Bromo-5-nitroquinolineNitro at C5, Bromo at C6The nitro group activates the adjacent bromine for SₙAr. semanticscholar.org
Substituted QuinolinesMethoxy at C8Crucial for inhibitory activity against AChE enzyme. researchgate.net

Structure Activity Relationship Sar Studies of Substituted Bromo Methoxyquinolines

Influence of Halogenation (Bromine) on Biological Activity

The presence and position of a bromine atom on the quinoline (B57606) scaffold are pivotal in modulating the biological activity of bromo-methoxyquinolines. Bromination can significantly enhance the therapeutic potential of these compounds, a fact substantiated by numerous studies.

The introduction of bromine at specific positions can enhance the electrophilicity of the quinoline ring, facilitating stronger interactions with biological targets such as enzyme active sites. vulcanchem.com This is a key factor in the observed antimicrobial and anticancer activities of many brominated quinolines. For instance, the bromine atom at the C-6 position is noted to increase binding affinity and anticancer activity. In some cases, the bromine atom acts as a good leaving group, which allows for the easy connection of different functional groups to the quinoline ring, thereby enhancing its applicability in drug design. google.com

Research has demonstrated that the position of the bromine atom is crucial. For example, in a series of brominated methoxyquinolines, the absence of antiproliferative activity in 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) compared to the significant inhibitory effects of its tetrabrominated counterpart underscores the importance of bromine substitutions at the C-5 and C-7 positions for enhancing antiproliferative activity. nih.gov Similarly, the unique substitution pattern of bromine and chlorine in 4-bromo-7-chloro-6-methoxyquinoline (B11846380) distinctly influences its chemical reactivity and biological activity compared to other quinoline derivatives. smolecule.com

Furthermore, the presence of multiple bromine atoms can lead to a substantial increase in antiproliferative activity. The addition of bromine atoms at the C-5 and C-7 positions of 3,6,8-trimethoxyquinoline resulted in a significant boost in its inhibitory potential against cancer cell lines. nih.gov This highlights that both the presence and the specific placement of bromine atoms are critical determinants of the biological response of bromo-methoxyquinolines. The following table summarizes the influence of bromine substitution on the biological activity of various quinoline derivatives.

Compound NameBromine Position(s)Observed Biological ActivityReference
7-Bromo-6-methoxyquinoline-5,8-dione (B12878820)7Antimicrobial, Anticancer vulcanchem.com
7-Bromo-6-methoxyquinoline6Anticancer
3,5,6,7-Tetrabromo-8-methoxyquinoline3, 5, 6, 7Antiproliferative nih.govsmolecule.com
4-Bromo-7-chloro-6-methoxyquinoline4Potential targeted interactions in medicinal chemistry smolecule.com
6-Bromo-3-iodo-4-methoxyquinoline6Antimicrobial, Anticancer smolecule.com

Role of Methoxy (B1213986) and Other Alkoxy Substituents in Modulating Activity

The methoxy group, and other alkoxy substituents, play a significant role in modulating the biological activity of bromo-quinolines, primarily by influencing their physicochemical properties and interactions with biological targets.

The electron-donating nature of the methoxy group can stabilize the quinoline ring and any reactive intermediates formed during biological processes. vulcanchem.com For example, in 7-bromo-6-methoxyquinoline-5,8-dione, the methoxy group at position 6 helps to stabilize semiquinone radicals during redox cycling, which prolongs its bioactivity. vulcanchem.com The position of the methoxy group is also critical. For instance, the methoxy group at C-8 has been suggested to be crucial for inhibitory activity against the AChE enzyme. researchgate.net

Moreover, methoxy groups generally enhance the solubility of these compounds in polar aprotic solvents, which can improve their bioavailability. This enhanced solubility is a key factor, as derivatives lacking a methoxy group often exhibit reduced potency. A comparative study showed that 7-bromoquinoline-5,8-dione (without a methoxy group) had a threefold higher IC₅₀ value in MCF-7 breast cancer cells compared to its methoxylated counterpart, highlighting the methoxy group's role in enhancing cellular uptake. vulcanchem.com

Longer alkoxy chains, such as a 2-methoxyethoxy group, can also influence activity. The 2-methoxyethoxy group at position 3 of a bromoquinoline donates electron density, activating the quinoline ring towards electrophilic substitution. The following table illustrates the role of methoxy and other alkoxy substituents in different bromo-quinoline derivatives.

Compound NameMethoxy/Alkoxy PositionEffect on ActivityReference
7-Bromo-6-methoxyquinoline-5,8-dione6Stabilizes semiquinone radicals, enhances cellular uptake vulcanchem.com
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline3, 6More effective inhibitory properties against hCA enzymes than its precursor without the C-8 hydroxy group researchgate.net
6-Bromo-3-(2-methoxyethoxy)quinoline3 (2-methoxyethoxy)Activates quinoline ring towards electrophilic substitution
7-Bromo-6-methoxyquinoline7Enhances solubility and bioavailability

Correlation of Electronic Effects and Molecular Structure with Biological Response

The quinoline core, being a planar and conjugated system, facilitates electron delocalization, which is crucial for its stability and redox activity. vulcanchem.com Substituents like the methoxy group are electron-donating, which can activate the quinoline ring and influence its reactivity. Conversely, the bromine atom is an electron-withdrawing group that enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack and improving its binding to enzymatic targets. vulcanchem.com

The specific substitution pattern creates a unique electronic profile for each molecule. For instance, in 6-bromo-7-methoxyquinoline-5,8-dione (B15064914), the bromine at position 6 and the methoxy group at position 7 create a distinct electronic environment that influences its biological activity. The presence of a nitro group, a strong electron-withdrawing group, can significantly reduce the electron density of the quinoline scaffold, facilitating reactions with nucleophiles and enhancing single-electron transfer processes. nih.gov

Molecular modeling and docking studies have further elucidated these correlations. For some antitubercular 3-benzyl-6-bromo-2-methoxy-quinoline derivatives, the presence of phenyl, naphthyl, and halogen moieties was found to be critical for activity, with electrostatic interactions playing a significant role. researchgate.net The size and hydrophobicity of substituents also matter. For mGluR1 antagonists, a hydrophobic and larger substituent at the R1 position and the size of a secondary amide group at the 6-position of quinolines were found to be essential for enhancing antagonistic activity. jst.go.jp

Comparative Analysis with Structurally Related Analogues and Isomers

Comparing 6-bromo-5-methoxyquinoline with its structural analogues and isomers provides valuable insights into the fine-tuning of its biological activity. Subtle changes in the substitution pattern can lead to significant differences in efficacy and target specificity.

For instance, the reactivity of 2-bromo-8-methoxyquinoline (B1283758) differs from its isomers. 5-Bromo-8-methoxyquinoline (B186703) is more prone to electrophilic substitution at C-7 due to the directing effects of the methoxy group. In contrast, positional isomers like 6-bromo-2-methoxyquinoline (B1337744) and 6-bromo-3-methoxyquinoline (B1511802) differ in substituent placement and alkyl chain length, leading to different physicochemical properties.

The nature of the substituent also plays a crucial role. Replacing the methoxy group with a methyl group, as in 7-bromo-4-chloro-6-methylquinoline, improves solubility in non-polar solvents, whereas methoxy groups enhance solubility in polar aprotic solvents. A comparative study of 3-bromo-4-methoxyquinoline (B3051820) with other brominated quinolines showed that methoxy groups can slightly lower the high melting points typically observed in brominated quinolines.

Furthermore, altering the core heterocycle can lead to distinct electronic profiles and binding affinities. For example, 5-bromo-6-methoxyisoquinoline, which has a nitrogen atom in a different position compared to quinoline, exhibits different medicinal applications. The following table provides a comparative analysis of structurally related analogues.

Compound NameKey Structural Difference from this compoundImpact on Properties/ActivityReference
5-Bromo-8-methoxyquinolineIsomeric position of Br and OMeProne to electrophilic substitution at C-7
7-Bromo-4-chloro-6-methylquinolineChloro at C-4, Methyl at C-7 instead of Methoxy at C-5Improved solubility in non-polar solvents
5-Bromo-6-methoxyisoquinolineIsoquinoline core instead of quinolineDistinct electronic profile and binding affinities
7-Bromo-quinoline-5,8-dioneLacks a methoxy groupReduced potency (3-fold higher IC₅₀ in MCF-7 cells) vulcanchem.com
5,7-Dinitro-8-methoxyquinolineNitro groups instead of bromoHigh inhibitory activity against enzymes researchgate.net

This comparative analysis underscores the principle that minor structural modifications can lead to profound changes in the biological activity of quinoline derivatives, providing a rational basis for the design of new therapeutic agents.

Computational and Theoretical Investigations of Bromo Methoxyquinolines

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the geometric and electronic properties of molecules. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular orbitals, electron distribution, and energy states.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G(d) basis set)

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. oatext.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for this purpose. nih.gov When paired with a basis set like 6-31G(d), it provides reliable predictions of molecular geometries and other properties for a wide range of organic compounds. nih.govdergipark.org.tr

A DFT study of 6-bromo-5-methoxyquinoline would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. dergipark.org.tr Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict its infrared spectrum. dergipark.org.tr Such calculations are foundational for further analysis of the molecule's electronic characteristics. nih.gov

Table 1: Illustrative Geometric Parameters for this compound Predicted by DFT.
ParameterAtoms InvolvedPredicted Value
Bond LengthC5-O~1.37 Å
Bond LengthC6-Br~1.90 Å
Bond AngleC4-C5-C6~120°
Bond AngleC5-O-CH3~117°
Dihedral AngleC4-C5-O-CH3~0° or ~180°

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ripublication.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. aimspress.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small energy gap suggests the molecule is more polarizable and has higher chemical reactivity, indicating it is more likely to engage in chemical reactions. nih.gov

Table 2: Key Parameters from Frontier Molecular Orbital Analysis.
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
ΔE (Energy Gap)ELUMO - EHOMOCorrelates with chemical reactivity and kinetic stability nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the electron density distribution in a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals corresponding to Lewis structures, such as core electrons, lone pairs, and bonds. q-chem.comwisc.edu This analysis is used to understand charge distribution, hybridization, and intramolecular interactions. q-chem.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor), are a measure of hyperconjugation and contribute significantly to molecular stability. The stabilization energy (E(2)) associated with these interactions reveals the strength of intramolecular charge transfer. researchgate.net NBO analysis also calculates the natural atomic charges on each atom, offering a more robust measure of charge distribution than other methods. q-chem.com

Table 3: Illustrative Output from an NBO Analysis of this compound.
AtomNatural Atomic Charge (e)Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
N1-0.55LP(1) N1π(C2-C3)~20.5
O-0.50LP(2) Oσ(C5-C4a)~15.8
Br-0.05LP(3) Brσ*(C6-C7)~1.2

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, which is determined by its electron density. wolfram.com Different colors are used to represent regions of varying potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue indicates regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or near-neutral potential. wolfram.com

For this compound, an MEP map would likely show negative potential (red) concentrated around the electronegative nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the methoxy (B1213986) group, identifying them as likely sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms. Such maps provide a valuable visual guide to the charge distribution and potential reactive sites of the molecule. walisongo.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug discovery and medicinal chemistry. mdpi.com It aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for a desired biological effect.

Descriptor-Activity Correlation Studies

The core of a QSAR study is the correlation of molecular descriptors with biological activity. mdpi.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties, such as steric, electronic, or hydrophobic features. In studies involving quinoline derivatives, a common approach is to gather a dataset of compounds with known biological activity, for instance, the minimum inhibitory concentration (MIC) against a particular target, which is often converted to a logarithmic scale (pMIC) for modeling. researchgate.net

For a series of bromo-methoxyquinoline analogs, various descriptors would be calculated for each molecule. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical equation that relates a selection of these descriptors to the observed activity. researchgate.net The resulting model's predictive power is evaluated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A robust model can then be used to guide the design of new derivatives with potentially enhanced activity. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Studies.
Descriptor TypeExample DescriptorProperty Represented
ElectronicDipole MomentPolarity and charge distribution
StericMolar Refractivity (MR)Molecular volume and polarizability
ThermodynamicHeat of FormationMolecular stability
TopologicalWiener IndexMolecular branching and connectivity
Quantum ChemicalHOMO/LUMO EnergiesElectron donating/accepting ability

Predictive Modeling of Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The primary goal of QSAR is to develop models that can forecast the activity of new, unsynthesized molecules, thereby guiding synthetic efforts toward more potent and selective agents.

The QSAR methodology involves several key steps:

Data Set Selection : A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are computed from their structures. mdpi.com These can include electronic, thermodynamic, topological, and quantum chemical parameters. dergipark.org.tr

Model Development : Statistical methods, such as multiple linear regression, are used to create a mathematical equation linking the descriptors to the biological activity.

Validation : The predictive power of the model is rigorously assessed, often by dividing the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive accuracy). mdpi.com

For quinoline derivatives, QSAR models have been developed to predict various biological activities, including anti-proliferative and anti-inflammatory effects. For a series of 5,8-quinolinequinone derivatives, studies found that anti-proliferative activity against T-cell leukemia (T cell pIC₅₀) was most dependent on the electrophilicity index and electronegativity. dergipark.org.tr Similarly, activity against promyelocytic leukemia (HL60 pIC₅₀) varied most with the high electrophilic index, ionization potential, and the energy of the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr These models help identify the key molecular properties that drive biological activity, facilitating the design of new compounds with enhanced therapeutic potential.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structures and dynamic behavior of molecules and their complexes. These methods provide a detailed view of ligand-target interactions, which is fundamental to understanding the mechanism of action for biologically active compounds like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used to understand the binding modes and affinities of potential drug candidates within the active site of a biological target.

In studies involving related bromo-quinazoline derivatives, molecular docking has been performed to investigate their binding affinity against targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. nih.gov These studies calculate a binding energy, which estimates the strength of the interaction, and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the receptor's active site. nih.gov For example, docking of 6-bromo-quinazoline derivatives into the EGFR active site revealed binding energies and specific hydrogen bond interactions with key residues. nih.gov Similarly, docking studies of 6-bromoquinolin-4-ol derivatives have been used to predict their binding modes and rationalize their antibacterial activity. nih.gov

Compound Class Biological Target Predicted Binding Energy (kcal/mol) Key Interactions Noted
6-bromo-quinazoline derivative (8a)EGFR (1M17)-6.7Hydrogen bonds and other interactions nih.gov
6-bromo-quinazoline derivative (8c)EGFR (1M17)-5.3Hydrogen bonds and other interactions nih.gov
6-bromo-quinazoline derivative (8a)Mutated EGFR (3w2q)-6.8Interaction with key residues nih.gov
6-bromoquinolin-4-ol derivative (3e)Not Specified-5.4Favorable binding interactions nih.gov

This table is generated based on data for structurally related bromo-quinoline and bromo-quinazoline compounds to illustrate the application of molecular docking.

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For ligand-receptor complexes predicted by molecular docking, MD simulations provide insights into the conformational stability and flexibility of the complex. nih.gov By simulating the system for a specific period (e.g., 100 nanoseconds), researchers can assess whether the ligand remains stably bound within the active site and how the protein structure adapts to the ligand. nih.gov

MD simulations have been applied to bromo-quinazoline derivatives in complex with EGFR to evaluate the stability of the docked poses. nih.gov The main purpose of such simulations is to assess the conformational stability of the enzyme-ligand complex. nih.gov In silico studies of highly brominated quinolines have also employed MD simulations alongside docking to investigate their potential as anticancer agents by targeting enzymes like topoisomerase-I. nih.gov These simulations help confirm the stability of the interactions predicted by docking and provide a more dynamic picture of the binding event.

Thermodynamic computations aim to quantify the energetics of ligand-target binding, providing a deeper understanding of the forces driving complex formation. The binding free energy (ΔG) is a critical parameter that determines the affinity of a ligand for its target. It is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. The acquisition and assessment of these thermodynamic signatures enhance the understanding of ligand-target interactions and improve predictive capabilities in drug design. nih.gov

Biological Activities and Mechanistic Studies of Bromo Methoxyquinoline Derivatives

Anticancer Research

Derivatives of bromo-methoxyquinoline have demonstrated significant potential as anticancer agents, exhibiting a range of biological activities against various cancer cell lines. These activities are attributed to several mechanisms, including the ability to halt cell proliferation, induce programmed cell death (apoptosis), inhibit crucial enzymes involved in cancer progression, and interact with specific cellular pathways that regulate cell survival and death.

Antiproliferative Mechanisms against Cancer Cell Lines (e.g., C6, HeLa, HT29)

Bromo-methoxyquinoline derivatives have shown notable antiproliferative effects against a variety of cancer cell lines. For instance, certain derivatives have exhibited significant inhibitory activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cells. nih.govresearchgate.netamazonaws.comnih.gov Specifically, compounds such as 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) and 6,8-dimethoxyquinoline (B1356820) have demonstrated significant anticancer activities against these cell lines. tubitak.gov.tr One study reported that novel brominated methoxyquinolines and a nitrated bromoquinoline derivative displayed substantial inhibitory effects, with one compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, showing particularly high activity with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov Another study found that 5,7-dibromo-8-hydroxyquinolines and 7-cyano-8-hydroxyquinolines had strong antiproliferative activity against C6, HeLa, and HT29 cell lines, with IC50 values between 6.7 and 25.6 µg/mL. researchgate.net

Furthermore, research has indicated that derivatives of 5-bromo-6-methoxyquinoline (B2548492) show cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.9 to 38.2 μg/mL. Some quinoline-5,8-dione derivatives have demonstrated IC50 values between 0.59 and 1.52 µM against cancer cell lines. The antiproliferative activity of these compounds is often compared to the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU), with some derivatives showing comparable or even lower cytotoxic effects on normal cells. nih.govnih.gov

Table 1: Antiproliferative Activity of Bromo-methoxyquinoline Derivatives against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 Value Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline C6, HeLa, HT29 5.45–9.6 μg/mL nih.gov
5,7-dibromo-8-hydroxyquinolines C6, HeLa, HT29 6.7–25.6 µg/mL researchgate.net
7-cyano-8-hydroxyquinolines C6, HeLa, HT29 6.7–25.6 µg/mL researchgate.net
5-Bromo-6-methoxyquinoline derivatives MCF-7, HCT116 0.9–38.2 μg/mL
Quinoline-5,8-dione derivatives Various 0.59–1.52 µM
6,8-dibromo-1,2,3,4-tetrahydroquinoline HeLa, HT-29, C6 Significant inhibition at 10-30 µg/mL tubitak.gov.tr

Induction of Apoptosis and Mitochondrial Dysfunction

A key mechanism through which bromo-methoxyquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by mitochondrial dysfunction. nih.gov Studies have shown that these compounds can trigger apoptosis by causing a loss of mitochondrial membrane potential, which is a critical event in the apoptotic cascade. nih.govrsc.org

The induction of apoptosis has been confirmed through methods such as DNA laddering, which indicates the fragmentation of DNA, a hallmark of apoptosis. nih.govnih.gov For example, certain brominated methoxyquinoline derivatives have been shown to induce apoptosis, while others may act through different mechanisms. nih.govnih.gov The process of apoptosis is complex and involves the activation of a cascade of enzymes called caspases. Some quinolinedione derivatives have been found to induce apoptosis in HeLa cells by regulating apoptotic proteins and increasing the percentage of apoptotic cells in a dose-dependent manner. nih.gov

Enzyme Inhibition (e.g., EZH2, Topoisomerase I)

Bromo-methoxyquinoline derivatives have been identified as inhibitors of key enzymes that play a crucial role in cancer cell survival and proliferation. One such enzyme is the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers. tandfonline.com Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes. Certain 5-methoxyquinoline (B23529) derivatives have been synthesized and evaluated as EZH2 inhibitors, with some compounds showing promising activity. nih.gov For instance, 8-Bromo-5-methoxyquinoline has been identified as a potential EZH2 inhibitor.

Another important target for anticancer drugs is topoisomerase I, an enzyme essential for DNA replication and repair. nih.govnih.gov Some brominated methoxyquinoline derivatives have been found to inhibit human topoisomerase I, highlighting another avenue through which these compounds can exert their anticancer effects. nih.govnih.gov The ability of these compounds to inhibit such crucial enzymes makes them attractive candidates for the development of new anticancer therapies.

Interaction with Specific Cellular Pathways (e.g., Bcl-2 and Bax proteins)

The anticancer activity of bromo-methoxyquinoline derivatives is also linked to their ability to interact with and modulate specific cellular pathways that control apoptosis. The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are key regulators of this process. mdpi.combiomolther.org

Research has shown that some quinoline-5,8-dione derivatives can induce apoptosis by modulating the levels of Bcl-2 and Bax proteins. nih.govmdpi.com Specifically, certain derivatives have been found to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway. mdpi.com Dimeric and trimeric quinoline (B57606) derivatives have also been investigated as potential modulators of Bcl-2 family protein interactions, with some compounds showing inhibitory effects on the interactions between Bcl-xL (an anti-apoptotic protein) and pro-apoptotic proteins like Bak and Bax. researchgate.net

Antimicrobial Research

In addition to their anticancer properties, bromo-methoxyquinoline derivatives have also been investigated for their potential as antimicrobial agents.

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Bromo-methoxyquinoline derivatives have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative strains. For example, some derivatives have shown effectiveness against Staphylococcus aureus, a Gram-positive bacterium, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. Studies have also reported the evaluation of these compounds against other bacteria such as Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). mdpi.comnih.govcore.ac.uk

The antibacterial activity can vary depending on the specific substitutions on the quinoline ring. For instance, a series of 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives showed moderate activity against a range of organisms, with some derivatives exhibiting higher activity against Gram-positive strains and others against Gram-negative strains. core.ac.uk Another study on novel α-aminophosphonate derivatives bearing a substituted quinoline moiety found that several compounds were active against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 128 μg/mL. nih.gov The mechanism of action for some of these compounds is thought to involve the permeabilization and depolarization of the bacterial membrane. nih.gov

Table 2: Antibacterial Activity of Bromo-methoxyquinoline Derivatives

Compound/Derivative Bacterial Strain(s) Activity/MIC Value Reference
5-Bromo-6-methoxyquinoline derivatives Staphylococcus aureus Comparable to established antibiotics
6-methoxyquinoline-3-carbonitrile derivatives Streptococcus pneumonia, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli Moderate activity core.ac.uk
α-aminophosphonate derivatives with quinoline moiety Gram-positive and Gram-negative bacteria MIC: 0.25–128 μg/mL nih.gov
Substituted quinolines Human Gram(+) and Gram(−) pathogenic bacteria MIC: 62.50–250 μg/ml researchgate.net

Antimalarial Research

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with derivatives of 6-bromo-5-methoxyquinoline being investigated for their potential. Structure-activity relationship (SAR) studies have provided insights into the chemical features that govern their antiplasmodial effects. For example, some research suggests that replacing a methoxy (B1213986) group at the 6th position of the quinoline ring with a chloro group can enhance antimalarial activity. amazonaws.com Conversely, the introduction of substituent groups at the 7th position of the quinoline ring has been generally associated with a loss of activity. who.int

The primary molecular target for many quinoline-based antimalarials is the parasite's food vacuole. nih.gov During its lifecycle, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Quinoline derivatives are thought to accumulate in the food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that ultimately kills the parasite. nih.gov In silico studies have also explored other potential targets, such as falcipain-2, a crucial cysteine protease for the parasite, and dehydrogenase enzymes, suggesting that these compounds may have multiple mechanisms of action. amazonaws.comresearchgate.net

Other Investigated Biological Activities

Certain bromo-methoxyquinoline derivatives have been identified as inhibitors of Spleen Tyrosine Kinase (SYK). google.com SYK is an intracellular, non-receptor tyrosine kinase that plays a critical role in the signal transduction pathways of various immune cells. google.com As a central mediator in cellular signaling, SYK has emerged as a therapeutic target for a range of conditions, including autoimmune, inflammatory, and allergic diseases. google.com Research has shown that inhibitors using a 7-bromo-5-methoxyisoquinoline (B6209723) skeleton are effective against SYK, highlighting the importance of this structural framework in designing potent inhibitors for this kinase. google.com

A significant area of research has focused on the antitubercular properties of bromo-methoxyquinoline derivatives. tandfonline.comresearchgate.net Several series of these compounds have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant strains. tandfonline.comaustinpublishinggroup.com

One notable class of compounds is the 3-benzyl-6-bromo-2-methoxy-quinolines. Specific analogues from this series demonstrated potent inhibition of the Mtb H37Rv strain. tandfonline.comresearchgate.net For example, compounds designated as 8a , 8b , 8c , and 8d showed significant growth inhibition at a concentration of 6.25 µg/mL. tandfonline.com The chlorophenylmethyl group in related structures is thought to enhance lipophilicity, which may improve permeability across the mycobacterial cell membrane.

Antituberculosis Activity of Substituted-3-benzyl-6-bromo-2-methoxy-quinoline Analogs
CompoundGrowth Inhibition of M. tuberculosis H37Rv (at 6.25 µg/mL)Reference
8a94.2% tandfonline.com
8b99.5% tandfonline.com
8c92.5% tandfonline.com
8d100% tandfonline.com

Novel series of quinoline derivatives have been developed and assessed as antagonists for the P2X7 receptor. nih.govcornell.edu The P2X7 receptor is an ATP-gated ion channel that is prominently expressed on immune cells and is a key player in inflammatory processes. cornell.edu Its activation triggers downstream events, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov

The antagonistic activity of these quinoline compounds has been confirmed in cellular assays, where they effectively block receptor function. nih.govcornell.edu This inhibition prevents the inflammatory cascade initiated by P2X7 activation, suggesting that these derivatives could be valuable as therapeutic agents for treating inflammatory diseases. nih.govdoi.org

Identification of Molecular Targets and Pathways of Action

The diverse biological activities of bromo-methoxyquinoline derivatives are a result of their interaction with various molecular targets and pathways.

Antifungal Targets: The primary mechanisms include the disruption of the fungal cell wall and membrane integrity, leading to increased permeability. acs.orgresearchgate.net These compounds can also induce oxidative stress through the accumulation of ROS and interfere with mitochondrial function. acs.org Chelation of essential metal ions is another key pathway, disrupting the function of vital metalloenzymes. oup.com

Antimalarial Targets: The most well-documented pathway is the inhibition of hemozoin formation in the parasite's food vacuole. nih.gov Molecular docking studies also suggest potential interactions with other critical enzymes, such as parasite-specific dehydrogenases. researchgate.net

Antituberculosis Targets: A major molecular target for several potent bromo-methoxyquinoline derivatives is the F1F0-ATP synthase enzyme, which is essential for energy production in M. tuberculosis. researchgate.netevitachem.com This mechanism is shared with the clinical drug bedaquiline, a diarylquinoline. researchgate.net Other studies point towards the inhibition of Mtb DNA gyrase, an enzyme crucial for DNA replication and repair. nih.gov

Kinase and Receptor Targets: For other activities, the targeting is more direct. Derivatives have been specifically designed to inhibit the enzymatic activity of Spleen Tyrosine Kinase (SYK), thereby blocking its signal transduction pathway. google.com Similarly, other quinoline series act as direct antagonists of the P2X7 receptor, preventing its activation by ATP and subsequent pro-inflammatory signaling. nih.govcornell.edu

Applications in Medicinal Chemistry and Organic Synthesis

Role as Pharmaceutical Intermediates and Building Blocks

6-Bromo-5-methoxyquinoline, as a member of the substituted quinoline (B57606) family, is a valuable intermediate in the synthesis of pharmaceutical compounds. The quinoline ring itself is a privileged scaffold, essential for the activity of numerous drugs, including novel antitubercular agents. google.com For instance, a related compound, 6-bromo-3-Chlorophenylmethyl-2-methoxy quinoline, serves as a crucial intermediate in the synthesis of the antitubercular drug TMC-207. google.com The synthesis of such complex molecules often relies on a stepwise construction where the bromo-methoxyquinoline core provides the foundational structure.

The strategic placement of the bromine atom and the methoxy (B1213986) group on the quinoline ring of compounds like this compound offers distinct chemical handles for further modification. The bromine atom, in particular, is a versatile functional group that enables a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This capability is demonstrated in the synthesis of complex pharmaceutical candidates where a bromo-quinoline derivative is a key reactant. google.com A diastereoselective synthesis process for a potential therapeutic agent, for example, utilizes 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline as a starting material, highlighting the importance of such intermediates in constructing stereochemically complex molecules. google.com

Applications in the Synthesis of Complex Organic Molecules

The utility of bromo-organic compounds in organic synthesis is well-established, with bromination being a key transformation for activating aromatic systems for further reactions. sci-hub.se this compound is primed for use in advanced organic synthesis due to its inherent reactivity. The bromine atom at the 6-position can be readily displaced or used as a handle in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental tools for building the complex carbon skeletons of natural products and designed molecules.

Furthermore, the methoxy group at the 5-position influences the electronic properties of the quinoline ring system, which can direct the regioselectivity of subsequent chemical transformations. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group creates a unique electronic environment that can be exploited by synthetic chemists. Patent literature describes multi-step syntheses where bromo-methoxyquinolines are transformed through sequences involving reactions like chlorination and nucleophilic substitution with reagents such as sodium methoxide (B1231860) to yield more elaborate structures. google.com These transformations underscore the role of this compound as a versatile platform for accessing a wide range of quinoline derivatives.

Utilization as Probes in Biochemical and Biological Studies

While specific studies detailing the use of this compound as a biochemical probe are not prominent, the broader class of quinoline derivatives is utilized for this purpose. Substituted quinolines serve as probes in biochemical assays to investigate the interactions between small molecules and biological targets like enzymes and receptors. The quinoline scaffold can be modified to create fluorescent probes or inhibitors for studying biochemical pathways. smolecule.com

For a molecule to function as a probe, it often requires a functional group that allows it to be conjugated to other molecules, such as proteins or biomarkers. While this compound itself lacks a common conjugating group, its structure serves as a template. For example, related quinoline-3-carboxylic acids are considered candidates for probe development because the carboxylic acid group facilitates this conjugation. vulcanchem.com Therefore, this compound could be envisioned as a precursor to more functionalized probes, where the bromine atom is replaced with a group suitable for bio-conjugation, thereby enabling its use in studying biological systems.

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 36022-95-4 C₁₀H₈BrNO
TMC-207 477600-75-2 C₂₅H₂₅Br₂N₃O
6-bromo-3-Chlorophenylmethyl-2-methoxy quinoline Not Available C₁₇H₁₃BrClNO
6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline Not Available C₁₆H₁₁BrClNO
Sodium methoxide 124-41-4 CH₃NaO

Future Research Directions for Bromo Methoxyquinolines

Exploration of Novel and Efficient Synthetic Methodologies

The future synthesis of bromo-methoxyquinolines will likely move beyond traditional methods, which can sometimes be limited by poor regioselectivity and the use of harsh reagents. gelisim.edu.tr Research should focus on developing more innovative and efficient synthetic strategies.

Key areas for exploration include:

C-H Bond Activation: Rhodium-catalyzed ortho-C–H bond activation and subsequent cascade reactions represent a powerful, modern approach for constructing substituted quinolines. mdpi.com Applying these methods could allow for the direct and selective introduction of functional groups onto the quinoline (B57606) core, streamlining the synthesis of complex derivatives.

Catalytic Systems: The development of novel catalysts is crucial. This includes exploring greener and more cost-effective options like low-cost cobalt(II) perchlorate (B79767) or reusable solid acid catalysts such as Nafion NR50, which can be used in environmentally friendly conditions like microwave-assisted synthesis. mdpi.comtandfonline.com Polymer-supported scandium catalysts have also shown promise in creating quinoline libraries through multi-component reactions. acs.org

Flow Chemistry and Multicomponent Reactions: One-pot multicomponent reactions and flow chemistry setups offer significant advantages in terms of efficiency, safety, and scalability. tandfonline.com These approaches minimize intermediate isolation steps, reduce waste, and allow for rapid generation of a diverse range of bromo-methoxyquinoline analogs for screening.

Advanced Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

A deep understanding of how the molecular structure of bromo-methoxyquinolines relates to their biological activity is fundamental for designing next-generation therapeutics. nih.gov Future SAR studies must be systematic and comprehensive.

Strategic approaches should include:

Systematic Structural Modification: The bromine and methoxy (B1213986) groups on the quinoline ring are key handles for synthetic modification. gelisim.edu.tr The bromine atom, for instance, is a valuable site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. gelisim.edu.tr Systematically altering the position and nature of these and other functional groups will help to build a detailed SAR map. vulcanchem.com

Isosteric Replacement: Evaluating the impact of replacing the bromine atom with other halogens or the methoxy group with other electron-donating or-withdrawing groups can provide insights into the role of electronics and sterics in biological activity. nih.gov

Pharmacokinetic Profiling: Lead optimization is not just about potency but also about achieving favorable drug-like properties. Future research must integrate early-stage assessment of ADME (absorption, distribution, metabolism, and excretion) properties to guide the design of compounds with improved bioavailability and metabolic stability. mdpi.compreprints.org

In-depth Mechanistic Investigations of Biological Activities and Target Validation

While quinoline derivatives are known to interact with a range of biological targets, the specific mechanisms of action for many, including bromo-methoxyquinolines, require deeper investigation. nih.govresearchgate.net

Future research should prioritize:

Target Identification and Validation: Utilizing techniques like chemical proteomics and affinity-based probes can help identify the direct binding partners of 6-Bromo-5-methoxyquinoline and its analogs within the cell. Once a target is identified, genetic and pharmacological tools should be used to validate its role in the observed biological effect. For example, mechanistic studies have confirmed that certain quinoline derivatives can directly target the NLRP3 inflammasome, blocking its assembly and activation. nih.gov

Cellular Pathway Analysis: Investigating how these compounds affect cellular signaling pathways is crucial. nih.gov For instance, many quinoline-based anticancer agents are known to function as topoisomerase inhibitors or to interfere with DNA processes. nih.govnih.govacs.org Detailed studies are needed to see if bromo-methoxyquinolines share these mechanisms or act via novel pathways.

Resistance Mechanisms: As with any potential therapeutic agent, understanding potential mechanisms of resistance is vital for long-term viability. Studies should be designed to select for and characterize resistant cell lines to identify the molecular changes that confer resistance.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is a powerful engine for modern drug discovery. azoai.com This integrated approach can significantly accelerate the identification and optimization of lead compounds. mdpi.com

Future strategies should involve:

3D-QSAR and CoMFA: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as comparative molecular field analysis (CoMFA), can be used to build predictive models that correlate the structural features of quinoline derivatives with their biological activity. mdpi.com These models can then guide the design of new compounds with enhanced potency.

Molecular Docking and Dynamics: In silico molecular docking can predict how bromo-methoxyquinoline derivatives bind to the active sites of potential protein targets. osti.govrsc.orgnih.gov These predictions, which can be refined using molecular dynamics simulations to account for protein flexibility, must be validated experimentally through biophysical binding assays and crystallography.

Generative AI Models: Emerging technologies like generative artificial intelligence (AI) are being used to design novel molecular scaffolds. azoai.com Models like the medical generative adversarial network (MedGAN) have successfully generated thousands of new quinoline structures, showcasing the potential of AI to explore vast chemical spaces for new drug candidates. azoai.com

Discovery of New Biological Targets and Therapeutic Applications

The versatile quinoline scaffold has been successfully exploited to develop drugs for a wide range of diseases, including cancer and infectious diseases. nih.govtandfonline.com A key future direction is to explore new therapeutic applications for bromo-methoxyquinolines by screening them against a diverse array of biological targets.

Potential new areas for investigation include:

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. orientjchem.orgresearchgate.net Screening bromo-methoxyquinolines against panels of kinases could uncover new anticancer agents. Targets like VEGFR-2, c-Met, and PI3K/mTOR are of particular interest. nih.govresearchgate.net

Neurodegenerative Diseases: Given that alterations in tryptophan metabolism, which produces quinoline-derived metabolites, are linked to neurological disorders, exploring the neuroprotective or neuro-modulatory effects of compounds like this compound is a promising avenue. mdpi.com

Anti-inflammatory and Antimicrobial Activity: Quinolines are known to possess anti-inflammatory and antimicrobial properties. nih.govrsc.orgsmolecule.com Novel bromo-methoxyquinoline derivatives could be evaluated for their ability to inhibit inflammatory pathways, such as the NLRP3 inflammasome, or for their activity against drug-resistant bacterial or fungal strains by targeting enzymes like DNA gyrase. nih.govrsc.org

Q & A

Q. What are the most reliable synthetic routes for preparing 6-bromo-5-methoxyquinoline?

The compound can be synthesized via cyclization reactions using brominated aniline derivatives and malonic acid, with POCl₃ as a catalyst and solvent. For example, 8-bromo-5-methoxyquinoline derivatives were synthesized by cyclizing 2-bromo-5-methoxyaniline with malonic acid under POCl₃ conditions . Subsequent bromine removal (e.g., using n-BuLi in THF/MeOH) and functionalization via nucleophilic substitution with amines (primary/secondary) at specific positions of the quinoline core are common steps .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

Use a combination of ¹H/¹³C NMR to confirm methoxy and bromine substitution patterns. X-ray crystallography is critical for resolving ambiguities in regioselectivity, as seen in studies of brominated quinoline analogs where crystallographic data confirmed substituent positions . Mass spectrometry (HRMS) and FTIR further validate molecular weight and functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .

Q. What solvents and conditions are optimal for functionalizing the quinoline core?

Nucleophilic substitutions at the 2- and 4-positions of quinoline require polar aprotic solvents (e.g., n-PrOH) under microwave-assisted conditions (120–150°C) to enhance reaction rates. Acid catalysts like TFA improve amine coupling efficiency . For bromine-lithium exchange reactions, THF at −78°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) in brominated quinoline derivatives be resolved?

Contradictions in NMR assignments often arise from solvent effects or crystallographic packing. Cross-validate using 2D NMR (COSY, HSQC) and compare with structurally characterized analogs. For example, discrepancies in methoxy group chemical shifts were resolved via X-ray crystallography in bromo-methoxyquinoline derivatives .

Q. What strategies improve regioselectivity during bromination or methoxy group introduction?

Bromination regioselectivity is influenced by electron-donating groups (e.g., methoxy). Use DFT calculations to predict electrophilic aromatic substitution sites. Experimentally, directing groups like –NH₂ or –OCH₃ can guide bromine placement, as demonstrated in the synthesis of 8-bromo-5-methoxyquinoline . For methoxy group stability, avoid strong acids during synthesis to prevent demethylation .

Q. How do steric and electronic effects impact the reactivity of this compound in cross-coupling reactions?

The bromine atom at position 6 is highly reactive in Suzuki-Miyaura couplings due to its electron-withdrawing nature. However, steric hindrance from the methoxy group at position 5 may slow reactions. Optimize using bulky ligands (e.g., XPhos) and Pd catalysts to enhance yields, as shown in ferrocenylquinoline syntheses .

Q. What computational methods predict the biological activity of this compound analogs?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with target proteins (e.g., kinases). Focus on substituent effects at positions 2 and 4, where amine groups in analogs showed varied bioactivity . QSAR models using Hammett constants for substituents correlate electronic effects with inhibitory potency .

Q. How can reaction conditions be optimized for scaling up quinoline derivatives without compromising purity?

Use flow chemistry for microwave-assisted reactions to maintain temperature control and reduce side products. For example, scaling nucleophilic substitutions in n-PrOH under continuous flow improved yield reproducibility from 65% to >85% . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Methodological Notes

  • Data Contradiction Analysis : When spectral or reactivity data conflict, replicate experiments under standardized conditions and employ orthogonal techniques (e.g., XRD + NMR) .
  • Experimental Design : Prioritize modular synthesis routes (e.g., sequential amine substitutions) to systematically explore structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.